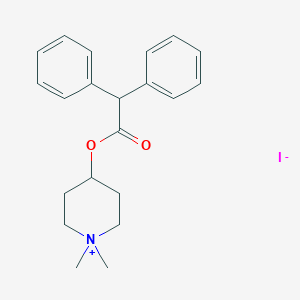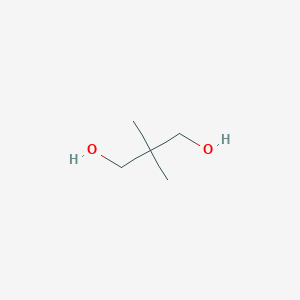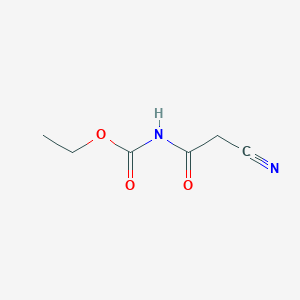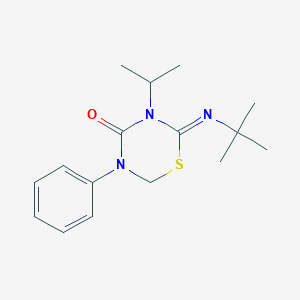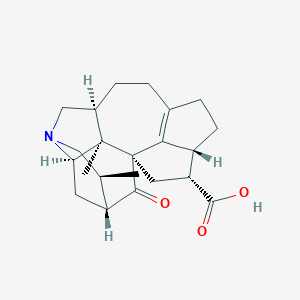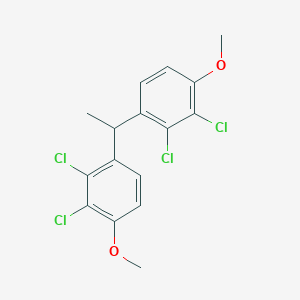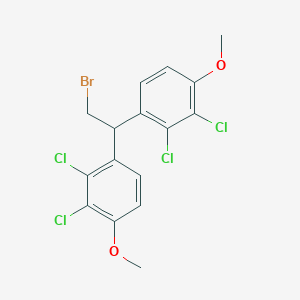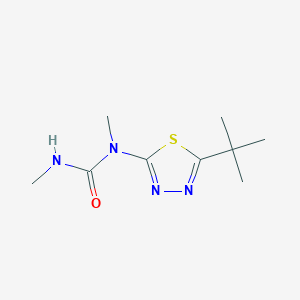
Tebuthiuron
Overview
Description
Tebuthiuron is a nonselective broad-spectrum herbicide of the urea class . It is used to control weeds, woody and herbaceous plants, and sugar cane .
Synthesis Analysis
The synthesis of Tebuthiuron has been addressed in a patent . The method solves the problems of safety risks caused by the use of extremely toxic substances such as methyl isocyanate and N-methyl formylchloride, presence of phosgene or the like, difficulty in production operation in traditional methods .Molecular Structure Analysis
The molecular structure of Tebuthiuron can be viewed using Java or Javascript . More detailed structural analysis can be found in a study that investigated the adsorption of Tebuthiuron on hydrochar .Chemical Reactions Analysis
Infrared spectroscopy has been used for the quality analysis of Tebuthiuron granules . The study compared different methods and found that near-infrared spectroscopy showed better results than mid-infrared spectroscopy .Physical And Chemical Properties Analysis
Tebuthiuron is an off-white to buff-colored crystalline solid . It has a density of 1.186 g/cm³, a melting point of 163.19 °C, and a boiling point of 394.23 °C . It is soluble in water at 2500 mg/L .Scientific Research Applications
Herbicide for Woody Species Control
Tebuthiuron is a thiadiazolyl urea herbicide primarily used for the control of woody plants . It is typically applied via pellet-type (granular) formulations containing tebuthiuron (200–400 mg/g), which may be applied from the ground (either by hand or mechanically), or aerially dispersed if a large area is to be treated .
Quality Analysis of Tebuthiuron Granules
Infrared spectroscopy has been used for the quality analysis of tebuthiuron granules, specifically the prediction of moisture content and tebuthiuron content . This analytical technique could be used to optimize the manufacturing process and reduce the costs of post-manufacturing quality assurance .
Control of Exotic Plants
The herbicides hexazinone and tebuthiuron have been evaluated for defoliation efficacy to control several major invasive plants . Herbicidal tolerance varied among the native species .
Control of Herbaceous Weeds and Brush
Tebuthiuron has shown prospects for being a good herbicide for the control of herbaceous weeds and brush .
Residual Activity and Sorption in Soils
Applications of tebuthiuron can increase the risks of environmental contamination and hinder the cultivation of sensitive species in succession . The objective of this work was to assess the residual activity and sorption of the herbicide tebuthiuron in soils with different physical and chemical attributes .
Degradation and Persistence in Soil
The degradation and persistence of tebuthiuron is still an area under investigation, with studies reporting half-lives between 20 days and 16–22 days , to as high as one year , 12.9 months , ‘considerably greater’ than 15 months and even 2–7 years .
Mechanism of Action
Target of Action
Tebuthiuron is a nonselective broad-spectrum herbicide of the urea class . It primarily targets weeds, woody and herbaceous plants, and sugar cane . The compound’s primary target within these organisms is the photosynthesis process .
Mode of Action
Tebuthiuron operates by being absorbed by the roots of the target plants and then being transported to the leaves . Once in the leaves, it inhibits photosynthesis . This inhibition of photosynthesis is the key interaction between Tebuthiuron and its targets, leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by Tebuthiuron is the photosynthesis pathway . By inhibiting photosynthesis, Tebuthiuron disrupts the plant’s ability to convert light energy into chemical energy, which is crucial for the plant’s survival . The downstream effects of this disruption include a decrease in the plant’s energy production, leading to its eventual death .
Pharmacokinetics
The pharmacokinetics of Tebuthiuron involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed by the roots of plants and transported to the leaves It is known that tebuthiuron is highly water-soluble, which can influence its bioavailability and potential for leaching .
Result of Action
The result of Tebuthiuron’s action is the death of the target plants. By inhibiting photosynthesis, Tebuthiuron deprives the plants of the energy they need to survive . This leads to the defoliation and eventual death of the plant .
Action Environment
The action of Tebuthiuron can be influenced by various environmental factors. For instance, its high water solubility means that it has a great potential for groundwater contamination . It also has low adsorption to soil particles and high persistence in soil . These properties can influence the compound’s action, efficacy, and stability in the environment . Furthermore, the compound’s effectiveness can be influenced by the specific characteristics of the soil in which it is applied .
Future Directions
A recent study has investigated the effect of Tebuthiuron and temperature increase related to climate change on the photosynthesis of Nitella microcarpa var. wrightii . The study highlights that unrestrained usage of pesticides such as Tebuthiuron could not only jeopardize the physiological performance of N. microcarpa but also negatively influence their carbon fixation and contribution to primary productivity in aquatic ecosystems .
properties
IUPAC Name |
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS/c1-9(2,3)6-11-12-8(15-6)13(5)7(14)10-4/h1-5H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPDKDSFLXWOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N(C)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4OS | |
| Record name | TEBUTHIURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18225 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024316 | |
| Record name | Tebuthiuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tebuthiuron appears as colorless odorless crystals. Non corrosive. Used as an herbicide., Off-white crystals with a pungent odor formulated for spray, granules or pellets; [EXTOXNET] | |
| Record name | TEBUTHIURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18225 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tebuthiuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1779 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in benzene 3.7, hexane 6.1, 2-methoxyethanol 60, acetonitrile 60, acetone 70, methanol 170, chloroform 250 (all in g/L, 25 °C), In water, 2.5X10+3 mg/L at 25 °C | |
| Record name | TEBUTHIURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000002 [mmHg], 3.0X10-7 mm Hg at 25 °C (0.04 mPa, 25 °C, gas saturation method) | |
| Record name | Tebuthiuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1779 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TEBUTHIURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Phytotoxicity symptoms suggest that tebuthiruon inhibits photosynthesis. | |
| Record name | TEBUTHIURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Tebuthiuron | |
Color/Form |
Colorless solid, Gray to dark brown pellet | |
CAS RN |
34014-18-1 | |
| Record name | TEBUTHIURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18225 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tebuthiuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34014-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tebuthiuron [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034014181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tebuthiuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tebuthiuron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEBUTHIURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5OX6GM11E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TEBUTHIURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
161.5-164 °C | |
| Record name | TEBUTHIURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Tebuthiuron is a photosynthetic inhibitor. It acts by blocking electron transport in photosystem II, thereby disrupting the process of photosynthesis. [] (https://www.semanticscholar.org/paper/89bed3e7e3f377d0db00d697f337c1dd73bcd0b0)
A: Disruption of photosynthesis leads to a cascade of effects, including reduced carbohydrate production, starvation, defoliation, and eventual death of the plant. [] (https://www.semanticscholar.org/paper/89bed3e7e3f377d0db00d697f337c1dd73bcd0b0)
ANone: The molecular formula of tebuthiuron is C9H16N4OS, and its molecular weight is 228.32 g/mol.
A: Soil moisture is crucial for tebuthiuron's activity. Adequate rainfall or irrigation is needed to transport the herbicide into the root zone of target plants. [] (https://www.semanticscholar.org/paper/3da129455e2aea6bd3f6349ec332bf4ca616491f)
A: Yes, tebuthiuron's effectiveness is influenced by soil characteristics such as clay and organic matter content. Higher clay and organic matter content generally reduces its phytotoxicity. [] (https://www.semanticscholar.org/paper/3da129455e2aea6bd3f6349ec332bf4ca616491f)
A: Yes, seasonal application can influence tebuthiuron's effectiveness. For example, spring applications have shown greater control of yaupon (Ilex vomitoria) compared to applications in summer, fall, or winter. [] (https://www.semanticscholar.org/paper/588ea9a53c27ba92dcf41607597d283f03ea1749)
A: Yes, sugarcane straw can influence the deposition and leaching of tebuthiuron. Higher amounts of straw can reduce herbicide transposition at the moment of application and leaching. [] (https://www.semanticscholar.org/paper/e8dfc6051b9d12400ef030a11d1b53f2c69ed9e9)
ANone: Tebuthiuron is not a catalyst and does not exhibit catalytic properties. Its application focuses on herbicidal activity.
ANone: This aspect was not extensively covered in the provided research articles. Further research is needed to explore computational chemistry and modeling applications for tebuthiuron.
A: Tebuthiuron is typically formulated as pellets or as a wettable powder. [] (https://www.semanticscholar.org/paper/e54c7300b00530c7c4a27cfb991a795b78a5c163)
A: Alkyl polyglycoside adjuvant can increase tebuthiuron deposition on sugarcane straw, reduce herbicide drift, and potentially increase its retention. [] (https://www.semanticscholar.org/paper/155c1f7159e2e70cc1c149d59eef5597dbf272f5)
A: Concerns primarily revolve around its persistence in soil and potential leaching into groundwater, which could affect non-target organisms and water quality. [] (https://www.semanticscholar.org/paper/8d3c6a35871630dfb6dfddac881cb3b9742f4fc7)
A: Yes, the legal limit for tebuthiuron plus its metabolites in forage plants can be as low as 20 microgram/g. [] (https://www.semanticscholar.org/paper/d8d3d8cd95f40dd320ae36ed40452755459f8081)
A: Tebuthiuron can persist in soil for extended periods. Research has shown its residual activity for at least eight years post-application. [] (https://www.semanticscholar.org/paper/141b9317d7fe9c1cd6958b2d3a4b373fb4e3797a)
A: While tebuthiuron and its metabolites can be present in dead wood of treated trees, the concentrations are generally low and considered to pose minimal environmental risk. [] (https://www.semanticscholar.org/paper/5d8fdd2e326d8ead0dd62ac9e24115a3f1c9911b)
A: Yes, there is a potential for tebuthiuron to leach into groundwater, especially in areas with sandy soils and high rainfall. Monitoring programs are essential to assess potential contamination. [] (https://www.semanticscholar.org/paper/4a1c59a7c5849518c1c6d424a94c658260e77016)
ANone: Strategies include using appropriate application rates, optimizing timing of application to minimize leaching, and exploring alternative control methods for target species.
A: Yes, alternative control methods include mechanical treatments (e.g., mowing, cutting), prescribed burning, and biological control agents. The choice of method depends on the target species, site characteristics, and management goals. [] (https://www.semanticscholar.org/paper/15b0abd85084ebe754df61698201291b919452c6)
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



